1-Oxa-4-azaspiro[5.5]undecane
Overview
Description
1-Oxa-4-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that combines a tetrahydrofuran ring and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxa-4-azaspiro[5.5]undecane can be synthesized through various methods, with one of the most efficient being the Prins cyclization reaction. This method allows the construction of the spirocyclic scaffold in a single step, introducing various substituents at position 4 of the spiro ring . The reaction typically involves the use of piperidin-4-one and but-3-en-1-ol in the presence of methanesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-Oxa-4-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
1-Oxa-4-azaspiro[5.5]undecane has a wide range of applications in scientific research:
Mechanism of Action
1-Oxa-4-azaspiro[5.5]undecane can be compared with other spirocyclic compounds such as 1-Oxa-9-azaspiro[5.5]undecane and 1-Oxa-8-azaspiro[4.6]undecane . These compounds share similar structural features but differ in the position and nature of the heteroatoms within the spirocyclic framework. The uniqueness of this compound lies in its specific combination of a tetrahydrofuran ring and a piperidine ring, which imparts distinct chemical and biological properties .
Comparison with Similar Compounds
- 1-Oxa-9-azaspiro[5.5]undecane
- 1-Oxa-8-azaspiro[4.6]undecane
- 1,3-Dioxane-1,3-dithiane spiranes
- Bis(1,3-oxathiane) spiranes
Properties
IUPAC Name |
1-oxa-4-azaspiro[5.5]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZYACYSMJWKBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633327 | |
Record name | 1-Oxa-4-azaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-87-4 | |
Record name | 1-Oxa-4-azaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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